molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B033229
CAS No.: 191471-51-9
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-ADXDAQDCSA-N
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Description

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an oxabicyclohexane ring system with amino and carboxylic acid functional groups, which contribute to its reactivity and versatility.

Mechanism of Action

Target of Action

The primary targets of this compound are the metabotropic glutamate (mGlu) 2 and mGlu 3 receptors . These receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system. They are involved in modulating synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as a highly selective and potent agonist for the mGlu 2 and mGlu 3 receptors . It binds to these receptors and activates them, leading to a series of intracellular events.

Result of Action

The activation of mGlu 2 and mGlu 3 receptors by this compound can have various molecular and cellular effects. These effects can influence neuronal excitability and synaptic transmission, potentially impacting cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R,6S)-4-amino-2-oxabicyclo[310]hexane-4,6-dicarboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclohexane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Ammonia (NH₃), primary amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool for probing biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its reactivity allows it to be incorporated into various chemical processes, enhancing the properties of the final products.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,4S)-2-amino-3-oxabicyclo[2.2.1]heptane-2,4-dicarboxylic acid
  • (1R,3S,4R,5S)-3-amino-4-oxabicyclo[3.1.0]hexane-3,5-dicarboxylic acid

Uniqueness

Compared to similar compounds, (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-ADXDAQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628723
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191471-51-9
Record name (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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